JHU-75528 is a synthetic compound primarily developed as a radiotracer for positron emission tomography (PET) imaging of the cannabinoid type 1 receptor system. It is an analog of the selective cannabinoid receptor antagonist rimonabant, designed to enhance imaging capabilities and provide insights into the physiological and pathological roles of cannabinoid receptors in the brain. This compound has garnered attention for its potential applications in neuroscience research and clinical diagnostics.
JHU-75528 was developed at Johns Hopkins University, where researchers aimed to create effective imaging agents for studying cannabinoid receptors in vivo. The compound is characterized by its ability to bind selectively to the cannabinoid type 1 receptor, making it a valuable tool for exploring the endocannabinoid system's involvement in various neurological conditions.
JHU-75528 falls under the category of synthetic cannabinoids and is classified as a radioligand. Its primary function is as a PET imaging agent, allowing researchers to visualize and quantify cannabinoid receptor activity in living organisms.
The synthesis of JHU-75528 involves several steps, primarily focusing on radiomethylation techniques. The compound can be synthesized using carbon-11, a radioactive isotope, which enables its use as a radiotracer in PET imaging.
The synthesis process includes:
The average yield of this synthesis process is approximately 15% (non-decay corrected), with specific activities ranging from 185 to 314.5 gigabecquerels per micromole .
The molecular structure of JHU-75528 can be represented by its chemical formula, which includes various functional groups that contribute to its binding affinity for cannabinoid receptors. The presence of a cyano group plays a significant role in its interaction with the CB1 binding pocket.
Key structural data includes:
JHU-75528 participates in several chemical reactions relevant to its function as a radiotracer. These include:
The binding affinity and selectivity of JHU-75528 have been characterized through various assays, demonstrating its effectiveness as a PET ligand. Studies have shown that modifications to its structure can significantly impact its pharmacological properties and receptor interactions .
The mechanism of action of JHU-75528 revolves around its ability to selectively bind to cannabinoid type 1 receptors located predominantly in the central nervous system. Upon administration, it competes with natural ligands for receptor sites, allowing for visualization through PET imaging.
In vivo studies indicate that JHU-75528 can effectively delineate areas of high receptor density within the brain, providing critical data on receptor distribution and activity under various physiological conditions .
Relevant data from studies indicate that JHU-75528 maintains integrity during synthesis and storage, ensuring reliable performance as an imaging agent .
JHU-75528 has significant scientific applications:
The quest to visualize cerebral cannabinoid receptors (CB1R) began in earnest following Allyn Howlett's landmark identification of CB1R in 1988 [5] [8]. This discovery revealed CB1R as the most abundant G-protein-coupled receptor (GPCR) in the mammalian central nervous system, intricately involved in neuropsychiatric disorders, appetite regulation, and addiction pathways [5]. Early radioligands like [¹⁸F]Δ9-THC (1991) and rimonabant analogs suffered from critical limitations: excessive lipophilicity (logD₇.₄ > 4), low blood-brain barrier (BBB) penetration, and high non-specific binding, yielding binding potentials (BP) below 0.5—insufficient for quantitative PET imaging [4] [10]. For instance, [¹²³I]AM281 exhibited a BP of only 0.2–0.3 in human studies, while [¹¹C]NIDA41020 achieved a mere 1.5 target-to-background ratio in primates [4] [7]. These shortcomings stemmed from the hydrophobic nature of cannabinoid binding pockets, which traditionally necessitated high ligand lipophilicity for affinity—a double-edged sword that amplified off-target binding [4] [10].
Table 1: Evolution of Key CB1 Radioligands Preceding JHU-75528
Radioligand | Structural Base | logD₇.₄ | Binding Potential (BP) | Key Limitations |
---|---|---|---|---|
[¹⁸F]Δ9-THC | THC agonist | >5.0 | Not reported | Rapid metabolism, low specificity |
[¹²³I]AM281 | Rimonabant analog | ~6.0 | 0.21 (human SPECT) | High non-specific binding |
[¹¹C]NIDA41020 | Rimonabant analog | >4.0 | 1.5 (primate) | Slow brain kinetics, moderate BP |
[¹⁸F]SR144385 | Rimonabant analog | >4.0 | 2.5 (mouse) | Suboptimal target-to-background |
By the early 2000s, these challenges underscored an unmet need: a radiotracer combining moderate lipophilicity (logD₇.₄ 1–3) with high binding affinity to achieve clinically meaningful BP values >1.5 [4] [10]. The stage was set for JHU-75528—a molecule engineered to transcend these physicochemical trade-offs.
JHU-75528 emerged in 2006 as a structurally optimized rimonabant analog, featuring a strategic cyano substitution at the C4 position of the pyrazole core. This modification reduced lipophilicity (experimental logD₇.₄ = 3.3–3.6) while enhancing CB1R binding affinity (Kᵢ = 11 nM vs. rimonabant’s 40 nM) [3] [4] [10]. Preclinical validation demonstrated unparalleled pharmacokinetic properties:
Table 2: Preclinical Performance Profile of [¹¹C]JHU-75528
Parameter | Mouse Model | Baboon Model | Significance |
---|---|---|---|
Striatum/Brainstem Ratio | 3.4 | Not applicable | Reflects high target specificity |
Binding Potential (BP) | Not applicable | 1.3–1.5 (putamen) | Quantifies receptor density |
Lipophilicity (logD₇.₄) | 3.3–3.6 | 3.3–3.6 | Optimal BBB penetration |
Metabolite Penetrance | <5% | <5% | Minimal confounding signal |
Crucially, [¹¹C]JHU-75528 became the first CB1 radiotracer enabling quantitative receptor density mapping in living primates via PET, with a BP of 1.3–1.5 in the putamen—a 3–7 fold improvement over predecessors [1] [4] [7]. This breakthrough facilitated non-invasive investigation of CB1 dynamics in conditions like schizophrenia, obesity, and cannabis use disorder (NCT03204305) [6] [9]. Molecular docking studies later confirmed that its cyano group forms critical hydrogen bonds with Lys192 in the CB1R binding pocket, explaining its enhanced affinity-lipophilicity balance [10].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7